molecular formula C16H19Cl2N3O2 B2398698 1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone CAS No. 1421524-31-3

1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

Cat. No. B2398698
CAS RN: 1421524-31-3
M. Wt: 356.25
InChI Key: OCQOSPAKJPVCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)piperazine is an N-substituted piperazine . It’s a pale yellow crystalline powder .


Molecular Structure Analysis

The molecular formula of 1-(3,4-Dichlorophenyl)piperazine is C10H12Cl2N2 . Its molecular weight is 231.12 .


Physical And Chemical Properties Analysis

1-(3,4-Dichlorophenyl)piperazine has a melting point of 62-66 °C and a boiling point of 179 °C (15 mmHg) . Its density is approximately 1.2949 g/cm^3 and its refractive index is approximately 1.6400 .

Advantages and Limitations for Lab Experiments

DPA-713 has several advantages for lab experiments, including its high affinity and specificity for TSPO, its well-established synthesis method, and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interference with other cellular processes. These limitations need to be taken into consideration when designing experiments using DPA-713.

Future Directions

There are several future directions for the study of DPA-713, including the development of new imaging techniques for TSPO expression and function, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its downstream signaling pathways. Additionally, the study of DPA-713 in combination with other compounds or therapies may provide new insights into its potential applications in various fields. Overall, the study of DPA-713 has significant potential for advancing our understanding of cellular processes and for developing new diagnostic and therapeutic tools.

Synthesis Methods

DPA-713 can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzylamine with piperazine and subsequent reactions with azetidinone and acetic anhydride. The final product is obtained after purification using column chromatography. The synthesis of DPA-713 is well-established, and the compound can be produced in large quantities with high purity.

Scientific Research Applications

DPA-713 has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DPA-713 has been used as a radioligand for imaging neuroinflammation in vivo. This compound binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are involved in neuroinflammatory processes. DPA-713 has also been investigated for its potential use in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
In oncology, DPA-713 has been studied for its potential as a diagnostic tool for cancer imaging. TSPO expression is upregulated in various types of cancer, including breast, lung, and prostate cancer. DPA-713 has been used as a radioligand for positron emission tomography (PET) imaging of TSPO expression in cancer cells. This imaging technique can provide valuable information for cancer diagnosis, prognosis, and treatment planning.
In immunology, DPA-713 has been investigated for its potential as a modulator of immune cell function. TSPO is expressed in various immune cells, including T cells, B cells, and macrophages. DPA-713 has been shown to regulate immune cell proliferation, cytokine production, and phagocytosis. This compound has potential applications in the treatment of autoimmune diseases, inflammatory disorders, and infectious diseases.

Safety and Hazards

1-(3,4-Dichlorophenyl)piperazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s classified as an irritant .

properties

IUPAC Name

1-[3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2/c1-11(22)21-9-12(10-21)16(23)20-6-4-19(5-7-20)13-2-3-14(17)15(18)8-13/h2-3,8,12H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQOSPAKJPVCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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